5-Bromo-1,1,3,3-tetramethylisoindoline
Overview
Description
5-Bromo-1,1,3,3-tetramethylisoindoline is a brominated derivative of isoindoline, a heterocyclic compound.
Preparation Methods
The synthesis of 5-Bromo-1,1,3,3-tetramethylisoindoline typically involves the bromination of 1,1,3,3-tetramethylisoindoline. One common method includes the treatment of 2-benzyl-1,1,3,3-tetramethylisoindoline with bromine (Br2) in carbon tetrachloride (CCl4), resulting in the formation of 2-bromo-1,1,3,3-tetramethylisoindoline . Further bromination can be achieved using iron(II) sulfate (FeSO4) and sulfuric acid (H2SO4) to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for higher yields and purity.
Chemical Reactions Analysis
5-Bromo-1,1,3,3-tetramethylisoindoline undergoes various chemical reactions, including:
Reduction: The nitroxides formed from oxidation can be reduced back to the parent compound or other derivatives.
Common reagents used in these reactions include bromine, iron(II) sulfate, sulfuric acid, peroxide, tungstate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-1,1,3,3-tetramethylisoindoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-1,1,3,3-tetramethylisoindoline primarily involves its ability to form stable nitroxide radicals. These radicals can interact with various molecular targets, including proteins and nucleic acids, through redox reactions. The compound’s effects are mediated by its ability to undergo reversible oxidation and reduction, making it a valuable tool in studying redox biology and related processes .
Comparison with Similar Compounds
5-Bromo-1,1,3,3-tetramethylisoindoline can be compared with other brominated isoindolines, such as 5,6-dibromo-1,1,3,3-tetramethylisoindoline and 2,5-dibromo-1,1,3,3-tetramethylisoindoline . These compounds share similar structural features but differ in the number and position of bromine atoms. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from its analogs .
Properties
IUPAC Name |
5-bromo-1,1,3,3-tetramethyl-2H-isoindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-11(2)9-6-5-8(13)7-10(9)12(3,4)14-11/h5-7,14H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTTXLMSTMAKLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)C(N1)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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